2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine
Overview
Description
2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an imidazo[1,2-a]pyridine core, which is known for its biological activity, and a sulfonyl group attached to a phenyl ring, which enhances its chemical reactivity and stability.
Preparation Methods
The synthesis of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the sulfonyl group: The phenyl ring is sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the azepane ring: The azepane ring is introduced through nucleophilic substitution reactions, where the sulfonylated phenyl ring reacts with azepane under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the imidazo[1,2-a]pyridine core are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, influencing various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrrolidine sulfonamides: These compounds have a pyrrolidine ring instead of an azepane ring, leading to differences in their chemical reactivity and biological effects.
Imidazo[1,2-a]pyridines with different substituents: Variations in the substituents on the phenyl ring or the imidazo[1,2-a]pyridine core can result in changes in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-16-10-13-22-15-19(21-20(22)14-16)17-6-8-18(9-7-17)26(24,25)23-11-4-2-3-5-12-23/h6-10,13-15H,2-5,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKTUEIRPDGPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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